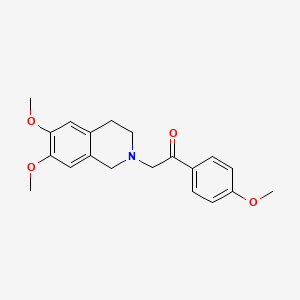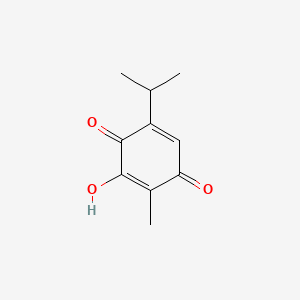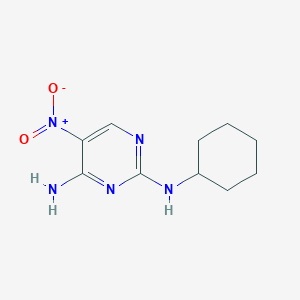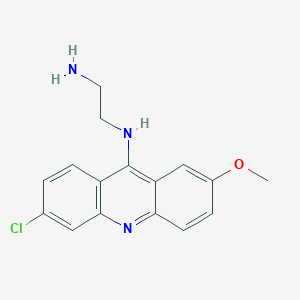
2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-1-(4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-1-(4-methoxyphenyl)ethanone is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-1-(4-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydro-6,7-dimethoxyisoquinoline with 4-methoxybenzaldehyde under acidic conditions to form the desired product. The reaction may require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding isoquinoline chemistry and developing new synthetic methodologies.
Biology
In biological research, isoquinoline derivatives are explored for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. This compound may exhibit similar biological activities.
Medicine
The therapeutic potential of 2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-1-(4-methoxyphenyl)ethanone is of interest in medicinal chemistry. It may be investigated for its potential to treat various diseases, including neurological disorders and cancers.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-1-phenylethanone
- 2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-1-(4-hydroxyphenyl)ethanone
Uniqueness
Compared to similar compounds, 2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-1-(4-methoxyphenyl)ethanone may exhibit unique reactivity and biological activity due to the presence of the methoxy group on the phenyl ring. This structural feature can influence the compound’s electronic properties and interactions with molecular targets.
Properties
CAS No. |
67902-65-2 |
|---|---|
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C20H23NO4/c1-23-17-6-4-14(5-7-17)18(22)13-21-9-8-15-10-19(24-2)20(25-3)11-16(15)12-21/h4-7,10-11H,8-9,12-13H2,1-3H3 |
InChI Key |
NXBCZACRBYRVOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2CCC3=CC(=C(C=C3C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one](/img/structure/B14165831.png)

![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl N-phenylglycinate](/img/structure/B14165843.png)
![5-Amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14165847.png)


![5-Methoxy-1,2-dimethylbenzo[g]indole-3-carboxylic acid](/img/structure/B14165861.png)
![Butane-1,4-diyl bis[dibutyl(phosphinate)]](/img/structure/B14165863.png)
![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B14165874.png)

![N-(2-methyl-6-propan-2-ylphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B14165898.png)

